molecular formula C12H14N2O3 B8798523 (3-Methyl-4-nitrophenyl)(pyrrolidin-1-yl)methanone

(3-Methyl-4-nitrophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8798523
M. Wt: 234.25 g/mol
InChI Key: CHGDIFKNAQDQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(3-methyl-4-nitrophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H14N2O3/c1-9-8-10(4-5-11(9)14(16)17)12(15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

CHGDIFKNAQDQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-4-nitrobenzoic acid (0.5 g, 2.76 mmol) in DMF (4 mL) was added DIPEA (0.9 mL, 5.79 mmol), followed by HOBT (0.39 g, 2.89 mmol), EDC (0.44 g, 2.89 mmol) and pyrrolidine (0.196 g, 2.76 mmol). The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was then diluted with water and extracted with EtOAc. The organic layer was washed with brine, then concentrated to provide crude material which was further purified by column chromatography (silica:100-200 mesh, MeOH:DCM 8-10%), to afford the title compound (0.31 g, 48.1%). LCMS (ES+) 235.05 (M+H)+, RT 2.04 minutes (method 1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
reactant
Reaction Step Three
Quantity
0.196 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
48.1%

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